4-Methoxynicotinaldehyde hydrochloride

Description

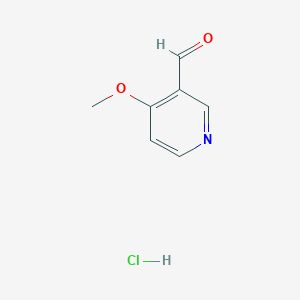

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methoxypyridine-3-carbaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.ClH/c1-10-7-2-3-8-4-6(7)5-9;/h2-5H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXCPXSQRMUSFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)C=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Process Development

Classical and Established Synthetic Routes

Established methods for synthesizing 4-Methoxynicotinaldehyde (B45364) hydrochloride often rely on multi-step sequences involving the transformation of common functional groups on the pyridine (B92270) ring. These routes are valued for their reliability and use of well-understood chemical principles.

Hydrogenation of Nitrile Precursors for Aldehyde Formation

The reduction of a nitrile group at the 3-position of a 4-methoxypyridine (B45360) ring is a direct and established route to the corresponding aldehyde. This transformation requires careful selection of reagents to prevent over-reduction to the amine. Historically, methods involving hydride reagents have been employed.

Recent advancements focus on catalytic hydrogenation, which offers improved selectivity and efficiency. The development of specialized catalysts is key to controlling the reaction outcome. For instance, studies on the hydrogenation of nitriles have explored the use of cobalt nanoparticles, where the crystallographic phase (hcp vs. fcc) of the catalyst can tune the selectivity of the reaction. acs.org Bimetallic nanoparticles, such as copper/nickel (CuNi) alloys, have also shown high catalytic activity and selectivity in related hydrogenation processes, demonstrating the potential for modern catalyst design to refine this classical route. rsc.org The goal in these systems is to facilitate the partial reduction of the nitrile to an imine intermediate, which is then hydrolyzed to the aldehyde, while minimizing the formation of the secondary amine byproduct that can arise from condensation reactions. acs.org

Table 1: Research Findings on Catalytic Systems for Nitrile Hydrogenation

| Catalyst System | Precursor/Substrate | Key Finding |

|---|---|---|

| Phase-Controlled Cobalt Nanoparticles | Benzonitrile | The hexagonal close-packed (hcp) phase of cobalt nanoparticles exhibits higher catalytic performance for nitrile hydrogenation compared to the face-centered cubic (fcc) phase under mild conditions. acs.org |

| Bimetallic CuₓNiᵧ Nanoparticles | 3-nitro-4-methoxy-acetylaniline | Bimetallic Cu-Ni alloy nanoparticles demonstrated higher catalytic activity for hydrogenation than sole Ni nanoparticles, attributed to the synergistic effect of the alloy phase. rsc.org |

Reduction Strategies for Carboxylic Acid Derivatives (e.g., Morpholinamides)

Another fundamental approach involves the partial reduction of a carboxylic acid or its derivatives, such as esters, acid chlorides, or amides, located at the 3-position of the 4-methoxypyridine core. Direct reduction of carboxylic acids to aldehydes is challenging, but several methods using derivatives have been established. researchgate.net

The use of specific amide forms, such as N,N-disubstituted amides (e.g., morpholinamides or Weinreb amides), is a common strategy. These derivatives can be reduced to the aldehyde stage with strong hydride reagents like lithium aluminum hydride (LiAlH₄) without significant over-reduction to the alcohol, as the intermediate is stabilized. youtube.com The reduction of amides can also be achieved using systems like sodium and proton sources in liquid ammonia (B1221849). researchgate.net Acid chlorides are also valuable precursors, as they can be selectively reduced to aldehydes under neutral conditions. researchgate.net

Table 2: Research Findings on Reduction of Carboxylic Acid Derivatives

| Derivative | Reagent/Method | Outcome |

|---|---|---|

| Carboxylic Acids | N,N-dimethylchloromethyleniminium chloride and lithium tri-t-butoxyaluminum hydride | Provides a chemoselective reduction of carboxylic acids to aldehydes, compatible with functional groups like esters and nitriles. researchgate.net |

| Acid Chlorides | Hypervalent silicon hydrides | Selectively reduces acid chlorides to aldehydes under neutral conditions. researchgate.net |

| Amides | Sodium and ethanol (B145695) in liquid ammonia | Can be used for the preparative reduction of amides to aldehydes. researchgate.net |

Halogenation and Subsequent Functional Group Transformations

Syntheses can proceed through a halogenated pyridine intermediate, where a halogen atom is later transformed into the aldehyde functional group. A common strategy involves the introduction of a halomethyl group (e.g., bromomethyl) at the 3-position, followed by oxidation.

Two classical named reactions are pertinent to this approach:

Kornblum Oxidation : This method involves the reaction of a benzyl (B1604629) halide-type precursor with dimethyl sulfoxide (B87167) (DMSO) in the presence of a base like sodium bicarbonate to yield the aldehyde. researchgate.net

Kröhnke Aldehyde Synthesis : This process involves reacting the halide with pyridine to form a pyridinium (B92312) salt, which is then treated with N,N-dimethyl-4-nitrosoaniline and subsequently hydrolyzed under acidic conditions to furnish the aldehyde in high yield. researchgate.net

The use of chlorinated pyridine precursors is also documented in the synthesis of related molecules, underscoring the importance of halogenated intermediates in building complexity on the pyridine ring. google.compatsnap.com

Oxidation Approaches for Alcohol or Alkyl Pyridine Precursors

The oxidation of a methyl group (picoline) or a primary alcohol at the 3-position of the 4-methoxypyridine ring is a direct and frequently used method for installing the aldehyde functionality.

The oxidation of an alkyl side chain, such as in 3-picoline derivatives, can be accomplished using various catalytic systems. Research shows that oxidizing 3-picoline with oxygen in the presence of catalysts like cobalt(II) and manganese(II) acetate (B1210297) can yield nicotinic acid, with the corresponding aldehyde as a potential intermediate or byproduct. mdpi.com Vapor-phase oxidation over heterogeneous catalysts, such as Vanadium-Titanium-Oxide (V-Ti-O), is another effective industrial method. researchgate.net Studies indicate that while oxidizing picolines, 3-pyridinecarbaldehyde can be formed, and reaction conditions can be tuned to maximize its yield. researchgate.net For instance, the highest yield (>82%) of isonicotinic acid from 4-picoline was achieved using a V-Ti-Cr-Al-P catalyst system. researchgate.net

If the precursor is the corresponding alcohol (4-methoxy-3-pyridinemethanol), it can be oxidized to the aldehyde using standard reagents like pyridinium chlorochromate (PCC). researchgate.net

Table 3: Research Findings on Oxidation Systems for Pyridine Precursors

| Precursor | Catalyst/Reagent | Conditions | Product |

|---|---|---|---|

| 3-Picoline | Co(OAc)₂, Mn(OAc)₂, NHPI | Acetic acid, 150°C, 2 MPa | Nicotinic Acid (95% yield) mdpi.com |

| 4-Picoline | V-Ti-Cr-Al-P catalyst | Vapor-phase, 310°C | Isonicotinic Acid (>82% yield) researchgate.net |

| 4-(4-methoxyphenyl)-2,6-dinitrobenzyl alcohol | Pyridinium Chlorochromate (PCC) | Methylene (B1212753) chloride, 25°C | 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde (99% yield) researchgate.net |

Advanced and Novel Synthetic Approaches

Modern synthetic chemistry aims to improve upon classical routes by developing more efficient, selective, and environmentally benign processes. These novel approaches often involve sophisticated catalyst design and reaction engineering.

Catalytic Transformations for Regioselective Functionalization

Achieving regioselectivity—the ability to functionalize a specific position on the pyridine ring—is a central challenge in synthesizing substituted pyridines like 4-Methoxynicotinaldehyde. Advanced catalytic methods are at the forefront of solving this problem.

Nitration of a pyridine-N-oxide is a classic example of a regioselective reaction. The nitration of 3-methylpyridine-1-oxide, for example, proceeds with high selectivity to yield 3-methyl-4-nitropyridine-1-oxide. orgsyn.org This demonstrates how pre-transformation of the pyridine ring (in this case, to the N-oxide) can direct subsequent functionalization to a specific position.

More recent developments include catalyst-free transformations that proceed with high selectivity due to the intrinsic reactivity of the chosen substrates. For example, regioselective and stereospecific [3+3] annulation reactions have been developed that proceed smoothly under mild conditions without the need for a metal catalyst or a strong base. rsc.org While applied to different heterocyclic systems, this principle of using domino reactions to build complex, functionalized rings with high control is a hallmark of modern synthetic strategy and is applicable to the construction of highly substituted pyridine frameworks.

Ionic Hydrogenation Conditions in Pyridine Derivative Synthesis

Ionic hydrogenation is a powerful reduction technique that involves the transfer of a proton and a hydride ion to a substrate. wikipedia.org In the context of pyridine derivative synthesis, this method is employed to selectively reduce the pyridine ring, transforming aromatic pyridines into saturated piperidines. epfl.chchemrxiv.org The direct hydrogenation of pyridines is challenging due to the aromatic stability of the ring and its tendency to poison catalysts. chemrxiv.org

Ionic hydrogenation circumvents these issues by activating the pyridine ring toward reduction without requiring harsh conditions. The process typically utilizes a combination of a proton source, often a strong acid like trifluoroacetic acid or triflic acid, and a hydride source, such as an organosilane (e.g., triethylsilane). wikipedia.org

Recent advancements have focused on transition-metal-catalyzed ionic hydrogenations, which offer high efficiency and selectivity. epfl.chchemrxiv.org Catalysts based on iridium, rhodium, molybdenum, and tungsten have proven effective. nih.govnih.gov For instance, robust iridium(III)-catalyzed ionic hydrogenation can selectively reduce a wide array of substituted pyridines to their corresponding piperidines, even in the presence of sensitive functional groups like nitro and bromo groups. chemrxiv.org Electrocatalytic hydrogenation using catalysts like carbon-supported rhodium also represents a sustainable approach, operating at ambient temperature and pressure. nih.govacs.org

Table 1: Key Components in Ionic Hydrogenation of Pyridines

| Component | Function | Examples |

|---|---|---|

| Substrate | The pyridine derivative to be reduced. | Substituted Pyridines, Quinolines |

| Proton Source | Activates the substrate by protonation. | Trifluoroacetic acid (TFA), Triflic acid (TfOH) |

| Hydride Source | Donates a hydride ion to the activated substrate. | Triethylsilane (Et3SiH), Polymethylhydrosiloxane (PMHS) |

| Catalyst | Facilitates the reaction, often enabling milder conditions. | Iridium(III) complexes, Rh/C, Molybdenum complexes |

Metal-Free Synthetic Methodologies for Pyridine Aldehydes

The development of metal-free synthetic routes is a significant goal in modern organic chemistry to avoid the toxicity, cost, and environmental impact associated with metal catalysts. rsc.orgresearchgate.net Several metal-free strategies have been developed for the synthesis of the pyridine core, which can be precursors to pyridine aldehydes. rsc.orgacs.org

One prominent method involves the oxidative cyclization of aldehydes with a source of ammonia, such as ammonium (B1175870) acetate (NH₄OAc), using air as the oxidant. rsc.orgrsc.org This approach benefits from mild conditions and direct C-H bond functionalization. rsc.org Another powerful metal-free strategy is the domino reaction of enaminones or enaminoesters with aldehydes, promoted by a strong acid like trifluoromethanesulfonic acid (TfOH). acs.org This cascade reaction efficiently constructs fully substituted pyridines by forming multiple C-C and C-N bonds in a single process. acs.org These cyclocondensation reactions represent a versatile platform for accessing a wide range of substituted pyridines. researchgate.netorganic-chemistry.org

Exploration of Sustainable and Green Synthesis Protocols

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijprt.org The application of these principles to the synthesis of compounds like 4-Methoxynicotinaldehyde focuses on improving efficiency and minimizing environmental impact. rsc.org

Key aspects of green synthesis protocols include:

Solvent-Free Reactions: Techniques like grinding reactants together in a mortar and pestle can facilitate reactions without the need for solvents, reducing waste. scitepress.orgrasayanjournal.co.in This has been successfully applied in Claisen-Schmidt condensation to produce chalcones, a reaction type analogous to steps in pyridine synthesis. rasayanjournal.co.in

Use of Green Catalysts: This involves employing catalysts that are renewable, non-toxic, and reusable. ijprt.org Examples include biocatalysts, clays, or catalysts derived from waste materials like coconut seed coat ash. ajgreenchem.com

Energy Efficiency: Utilizing energy sources like microwave irradiation can lead to faster reaction times and reduced energy consumption compared to conventional heating. ijprt.org

Atom Economy: Designing synthetic routes where the maximum number of atoms from the starting materials are incorporated into the final product. Multicomponent reactions, which combine several reactants in a single step, are particularly advantageous in this regard. researchgate.net

Precursor Chemistry and Starting Material Utilization

The specific structure of 4-Methoxynicotinaldehyde hydrochloride dictates the choice of starting materials and the strategies for introducing its key functional groups.

Derivatives of Pyridine and Aniline (B41778) as Synthetic Building Blocks

The construction of the pyridine ring is a foundational aspect of the synthesis. While pre-functionalized pyridines can be used, it is more common to build the ring from simpler, acyclic precursors through cyclocondensation reactions. youtube.com Classic methods like the Hantzsch pyridine synthesis involve the condensation of an aldehyde, a β-ketoester, and ammonia. acs.org

Modern variations provide access to a vast array of substitution patterns. organic-chemistry.orgbaranlab.org Aldehydes, ketones, enones, and nitriles are common building blocks that, when reacted with an ammonia source, can be cyclized to form the pyridine heterocycle. rsc.orgbaranlab.org While aniline derivatives can be used in some specific named reactions for heterocycle synthesis, the more general and flexible approaches for a target like 4-Methoxynicotinaldehyde typically rely on building the pyridine core from aliphatic precursors. rsc.org

Strategies for Introducing the Methoxy (B1213986) Group

The methoxy group (-OCH₃) is a key feature of the target molecule. Its introduction onto the pyridine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. researchgate.net This strategy requires a pyridine ring that is substituted with a good leaving group, such as a halogen (e.g., chlorine or bromine), at the desired position.

The reaction of a chloropyridine derivative with sodium methoxide (B1231860) (NaOMe) in a solvent like methanol (B129727) is a common and effective method for installing the methoxy group. researchgate.netnih.gov The methoxy group itself influences the chemical properties of the pyridine ring. It has an inductive electron-withdrawing effect, which reduces the basicity of the pyridine nitrogen. nih.gov For instance, the pKa of the 2-methoxypyridinium ion is significantly lower than that of the unsubstituted pyridinium ion. nih.gov This modulation of electronic properties can be a crucial consideration in multi-step synthetic sequences.

Table 2: Comparison of Basicity

| Compound | pKa of Conjugate Acid | Reference |

|---|---|---|

| Pyridine | 5.23 | nih.gov |

Synthetic Strategies for Pyridine Nitrile Precursors

The aldehyde group in 4-Methoxynicotinaldehyde can be synthesized from a corresponding pyridine nitrile (or cyanopyridine) precursor. The conversion of a nitrile to an aldehyde is a well-established transformation in organic chemistry.

A specific method for this conversion involves the vapor-phase reaction of a cyanopyridine with formic acid and water over a suitable heterogeneous catalyst. google.com A thoria-alumina catalyst maintained at high temperatures (400–500 °C) has been shown to effectively produce pyridine aldehydes from their corresponding nitriles. google.com This process offers an economical route from readily available starting materials. google.com

Alternative laboratory-scale methods for reducing a nitrile to an aldehyde include partial reduction using a hydride reagent like Diisobutylaluminium hydride (DIBAL-H), followed by aqueous workup.

Reaction Condition Optimization and Yield Enhancement

The optimization of reaction conditions is a critical aspect of chemical process development, aiming to maximize product yield, minimize reaction times, and reduce the formation of impurities. For the synthesis of 4-Methoxynicotinaldehyde, several key parameters are manipulated to achieve these goals.

Solvent Effects and Reaction Medium Selection

The choice of solvent is a critical factor that can profoundly influence reaction outcomes by affecting reactant solubility, reagent stability, and the transition state energies of the reaction pathway. In the synthesis of 4-Methoxynicotinaldehyde, various solvents can be employed depending on the chosen synthetic route.

For instance, in the Vilsmeier-Haack formylation, a comparative analysis of different solvents such as o-xylene, N,N-dimethylformamide (DMF), benzene, and dichloroethane has been conducted for similar substrates. mdpi.comresearchgate.net The results indicated that using DMF as a solvent led to a higher practical yield and a shorter reaction time compared to the other solvents. mdpi.comresearchgate.net This is likely due to DMF's ability to act as both a solvent and a reactant in the formation of the Vilsmeier reagent, as well as its high polarity which can stabilize charged intermediates.

In the case of synthesizing 4-Methoxynicotinaldehyde via the oxidation of (4-methoxypyridin-3-yl)methanol, the choice of solvent is also crucial. The reaction often utilizes an oxidizing agent in a suitable solvent that can facilitate the reaction while being inert to the oxidant.

The table below summarizes the effect of different solvents on the yield of a Vilsmeier-Haack formylation of a related pyrimidine (B1678525) diol. researchgate.net

| Solvent | Temperature (°C) | Synthesis Time (h) | Yield (%) |

| Benzene | 80 | 6 | 48 |

| 1,2-dichloroethane | 82-84 | 6 | 50 |

| o-xylene | 99-101 | 7 | 49 |

| N,N-dimethylformamide (DMF) | 80 | 5 | 72 |

This is an interactive data table based on findings for a related reaction, highlighting the significant impact of solvent choice.

Catalyst Screening and Ligand Design for Improved Selectivity and Yield

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In the synthesis of 4-Methoxynicotinaldehyde, particularly through cross-coupling reactions or nucleophilic substitutions, the choice of catalyst and associated ligands is critical.

One potential route to 4-Methoxynicotinaldehyde involves the nucleophilic substitution of a suitable precursor, such as 4-chloronicotinaldehyde, with a methoxide source. While some nucleophilic aromatic substitutions can proceed without a catalyst, the use of a catalyst, such as a copper or palladium complex, can significantly enhance the reaction rate and yield. The design of ligands for these metal catalysts is an active area of research, with the goal of tuning the electronic and steric properties of the catalyst to optimize its performance for a specific transformation.

For direct nucleophilic substitution of alcohols, which could be an alternative route, catalysts like methyltrifluoromethanesulfonate (MeOTf) have been developed. nih.gov These catalysts can activate the alcohol group, facilitating its displacement by a nucleophile under relatively mild conditions. nih.gov

Catalyst-free nucleophilic substitution of hydrogen in quinoline (B57606) rings has also been reported at elevated temperatures (80–110 °C) in solvents like acetonitrile (B52724) or toluene, offering a greener alternative by avoiding metal catalysts. rsc.org

Strategies for Minimizing Side Reactions and Byproduct Formation

In any chemical synthesis, the formation of byproducts is a common challenge that can reduce the yield of the desired product and complicate its purification. Identifying potential side reactions and developing strategies to minimize them is a key aspect of process optimization.

In the Vilsmeier-Haack formylation, a common side reaction is the formation of polychlorinated byproducts if the reaction conditions are not carefully controlled. The use of an appropriate stoichiometry of the Vilsmeier reagent and careful temperature management can help to suppress these side reactions. For example, in the formylation of a pyrimidine-4,6-diol, it was noted that the substitution of hydroxyl groups for chlorine atoms, a potential side reaction, did not occur under the optimized conditions. mdpi.comresearchgate.net

Another common issue is the formation of regioisomers, especially when the starting material has multiple reactive sites. The inherent directing effects of the substituents on the pyridine ring in 4-methoxypyridine generally favor formylation at the 3-position. However, careful optimization of the reaction conditions, including the choice of solvent and temperature, can further enhance this regioselectivity.

Purification techniques such as column chromatography are often employed to remove any byproducts that are formed. However, from a process chemistry perspective, it is always preferable to minimize byproduct formation at the source through careful reaction optimization.

Reactivity and Transformations of 4 Methoxynicotinaldehyde Hydrochloride

Reactions at the Aldehyde Moiety

The aldehyde group in 4-Methoxynicotinaldehyde (B45364) hydrochloride is the focal point for a wide array of chemical reactions, enabling the synthesis of a diverse range of derivatives. These transformations can be broadly categorized into nucleophilic additions, condensations, reductions, oxidations, and the formation of nitrogen and sulfur-containing functional groups.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes, where a nucleophile attacks the electrophilic carbonyl carbon. mnstate.edunih.gov This process leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions.

Hydrate Formation: In the presence of water, 4-Methoxynicotinaldehyde can exist in equilibrium with its corresponding hydrate, a geminal diol. This reaction is typically reversible.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (like NaCN or KCN) in a slightly acidic medium to 4-Methoxynicotinaldehyde hydrochloride would yield a cyanohydrin. This reaction is significant as the resulting cyanohydrin can be a precursor to α-hydroxy acids and α-amino alcohols.

Grignard Additions: Grignard reagents (R-MgX) are potent nucleophiles that react with aldehydes to form secondary alcohols upon acidic workup. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would produce a secondary alcohol. chemguide.co.uk The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.com

| Nucleophile | Product Type | General Reaction Conditions |

| Water | Hydrate (gem-diol) | Aqueous solution |

| Cyanide (CN⁻) | Cyanohydrin | HCN or NaCN/KCN with acid |

| Grignard Reagent (R-MgX) | Secondary Alcohol | Anhydrous ether or THF, followed by acidic workup |

Condensation Reactions

Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water. For aldehydes, these reactions are crucial for forming new carbon-carbon double bonds.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. mdpi.comyoutube.com For example, the reaction of this compound with malononitrile (B47326) in the presence of a catalyst like boric acid or an amino-bifunctional framework can produce the corresponding ylidene derivative. mdpi.comnih.gov

Aldol Condensation: While aldehydes with α-hydrogens can undergo self-condensation, they can also participate in crossed-aldol condensations with other carbonyl compounds.

Wittig Reaction: The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones. nih.gov It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). nih.gov The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane, would yield a vinylpyridine derivative. The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. nih.gov

| Reaction Name | Reagent Type | Product Type | Catalyst/Conditions |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | α,β-Unsaturated Compound | Weak base (e.g., piperidine, boric acid) mdpi.comyoutube.com |

| Aldol Condensation | Another Carbonyl Compound | β-Hydroxy Aldehyde/Ketone or α,β-Unsaturated Carbonyl | Acid or Base |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Alkene | Strong base for ylide formation (e.g., n-BuLi) nih.gov |

Reductions to Alcohols and Hydrocarbons

The aldehyde group can be readily reduced to a primary alcohol or, under more forcing conditions, to a methyl group.

Reduction to Alcohols: Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent for the reduction of aldehydes to primary alcohols. mnstate.edumasterorganicchemistry.com The reaction of this compound with NaBH₄ in a suitable solvent like methanol (B129727) or ethanol (B145695) would yield (4-methoxy-3-pyridinyl)methanol. mnstate.edumasterorganicchemistry.com The mechanism involves the transfer of a hydride ion from the borohydride to the carbonyl carbon. mnstate.edu

Reduction to Hydrocarbons: Complete reduction of the aldehyde to a methyl group (a hydrocarbon) can be achieved through methods like the Wolff-Kishner or Clemmensen reduction. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures.

| Transformation | Reagent | Product |

| Aldehyde to Primary Alcohol | Sodium Borohydride (NaBH₄) | (4-methoxy-3-pyridinyl)methanol |

| Aldehyde to Hydrocarbon (Methyl group) | Hydrazine/KOH (Wolff-Kishner) | 4-methoxy-3-methylpyridine |

Oxidation to Carboxylic Acid Derivatives

The aldehyde group is susceptible to oxidation, leading to the formation of carboxylic acids.

Oxidation to Carboxylic Acid: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize 4-Methoxynicotinaldehyde to 4-methoxynicotinic acid. Milder oxidizing agents can also be employed.

| Oxidizing Agent | Product |

| Potassium Permanganate (KMnO₄) | 4-methoxynicotinic acid |

| Chromic Acid (H₂CrO₄) | 4-methoxynicotinic acid |

| Silver(I) Oxide (Ag₂O) | 4-methoxynicotinic acid |

Formation of Imines and Enamines

The reaction of aldehydes with primary or secondary amines leads to the formation of imines (Schiff bases) and enamines, respectively.

Imine Formation: this compound reacts with primary amines in a slightly acidic medium to form imines. masterorganicchemistry.com This reaction is a condensation process involving the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. masterorganicchemistry.com For instance, reaction with aniline (B41778) would yield the corresponding N-phenylimine. researchgate.net

Enamine Formation: Reaction with a secondary amine under similar conditions would lead to the formation of an enamine.

| Amine Type | Product Type | General Conditions |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Slightly acidic pH masterorganicchemistry.com |

| Secondary Amine (R₂NH) | Enamine | Slightly acidic pH |

Acetal (B89532) and Thioacetal Formation and Hydrolysis

Aldehydes react with alcohols and thiols to form acetals and thioacetals, which are valuable as protecting groups in organic synthesis.

Acetal Formation: In the presence of an acid catalyst, this compound reacts with two equivalents of an alcohol to form an acetal. google.com If a diol, such as ethylene (B1197577) glycol, is used, a cyclic acetal is formed. google.comresearchgate.netresearchgate.net This reaction is reversible and can be driven to completion by removing the water formed during the reaction.

Thioacetal Formation: Similarly, reaction with thiols, such as ethanethiol, in the presence of a Lewis or Brønsted acid catalyst yields a thioacetal. Thioacetals are particularly useful as they can be desulfurized to the corresponding methylene group.

Hydrolysis: Both acetals and thioacetals are stable under basic and neutral conditions but can be hydrolyzed back to the original aldehyde by treatment with aqueous acid.

| Reactant | Product Type | Catalyst |

| Alcohol (2 eq.) | Acetal | Acid (e.g., H⁺) |

| Diol (e.g., Ethylene Glycol) | Cyclic Acetal | Acid (e.g., H⁺) google.comresearchgate.netresearchgate.net |

| Thiol (2 eq.) | Thioacetal | Lewis or Brønsted Acid |

Reactivity of the Pyridine (B92270) Ring System

The chemical behavior of the pyridine core in 4-Methoxynicotinaldehyde is a product of its inherent electron-deficient nature, which is modulated by its substituents. The nitrogen atom acts as an electron sink, influencing the regioselectivity of various reactions.

Electrophilic Aromatic Substitution Patterns

Pyridine itself is generally resistant to electrophilic aromatic substitution (SEAr) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. wikipedia.orgyoutube.com Reactions that do occur typically require harsh conditions and show a preference for substitution at the meta-position (C3/C5). youtube.com However, in 4-Methoxynicotinaldehyde, the substituents dramatically influence this pattern. The 4-methoxy group is a strong electron-donating group (activating) that directs electrophiles to the ortho and para positions relative to itself (C3 and C5). Conversely, the 3-aldehyde group is electron-withdrawing (deactivating) and directs to its meta positions (C5).

Nucleophilic Aromatic Substitution with Activated Pyridines

The pyridine ring is inherently electron-deficient and thus "activated" for nucleophilic aromatic substitution (SNAr), particularly at the ortho (C2/C6) and para (C4) positions. stackexchange.comyoutube.com This is because the anionic intermediate (a Meisenheimer-type complex) formed during the attack is stabilized by resonance structures that place the negative charge on the electronegative nitrogen atom. stackexchange.comechemi.com

C-H Functionalization Strategies on the Pyridine Core

Direct C-H functionalization has become a primary tool for modifying heterocyclic cores like pyridine, minimizing the need for pre-functionalized starting materials. rsc.org Given the electronic properties of the pyridine ring in 4-Methoxynicotinaldehyde, several strategies could be employed for selective C-H functionalization. stackexchange.comresearchgate.netacs.org

Meta-selective C-H functionalization, which is electronically disfavored, can be achieved through specialized strategies such as temporary dearomatization. nih.govnih.gov More commonly, regioselectivity is controlled through the use of directing groups. nih.gov For a molecule like 4-Methoxynicotinaldehyde, the aldehyde at C3 could potentially direct transition-metal catalysts to functionalize the C2 or C4 positions. However, the existing methoxy (B1213986) group at C4 blocks one of these sites. Therefore, a directing-group strategy would likely favor functionalization at the C2 position. An alternative approach involves leveraging the inherent reactivity of an N-oxide derivative. As seen in related quinoline (B57606) systems, an N-oxide can direct functionalization to the C2 position. chemrxiv.org

A summary of potential C-H functionalization outcomes is presented below.

| Position | Strategy | Rationale |

| C2 | Directing Group (Aldehyde) | The aldehyde can coordinate to a metal catalyst, directing C-H activation to the adjacent C2 position. researchgate.net |

| C2 | N-Oxide Directed | Conversion to the N-oxide derivative activates the C2 position for functionalization. stackexchange.com |

| C5 | Inherent Electronics | This position is electronically activated by the 4-methoxy group, making it a potential site for certain C-H functionalization reactions. acs.org |

Dearomatization-Rearomatization Pathways

Temporarily disrupting the aromaticity of the pyridine ring is a powerful strategy to access reaction pathways that are otherwise difficult to achieve. acs.org This dearomatization-rearomatization sequence enables a variety of transformations, including the functionalization of otherwise unreactive positions. nih.gov

One prominent method involves the activation of the pyridine with an acylating or alkylating agent to form a pyridinium (B92312) salt. This highly electrophilic intermediate can then undergo a dearomative nucleophilic addition. For instance, the addition of Grignard reagents to activated 4-methoxypyridinium ions leads to the formation of stable dihydropyridine (B1217469) products. acs.orgnih.gov These non-aromatic intermediates can then be subjected to further reactions before a final rearomatization step restores the pyridine core, often with a new substituent installed. Another approach involves a dearomative [3+2] cycloaddition of an N-ylide (formed from the pyridinium salt), which, after a series of steps, can lead to complex fused-ring systems upon rearomatization. rsc.org Reductive dearomatization using agents like amine boranes can also be used to generate dihydropyridines, which serve as versatile synthetic intermediates. nih.gov

Radical Chemistry and Mechanistic Studies

The involvement of radical intermediates opens up unique avenues for pyridine functionalization, operating through mechanisms distinct from traditional polar reactions.

Generation and Reactivity of Pyridine-Boryl Radicals

Pyridine-boryl radicals have emerged as potent organic reductants generated under mild conditions, avoiding the harsh reagents often required for radical generation. nih.govacs.org These radicals are typically formed from the reaction of a pyridine with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), often in the presence of a base or through photocatalysis. acs.orgorganic-chemistry.org The process can involve the formation of an N-boryl pyridyl anion, which then acts as a single-electron transfer (SET) agent to generate the radical species. echemi.comacs.org

The resulting pyridine-boryl radical is a versatile intermediate capable of promoting a range of carbon-carbon bond-forming reactions. echemi.com For example, it can mediate the generation of ketyl radicals from carbonyl compounds, which can then undergo transformations like pinacol (B44631) couplings to form 1,2-diols or diastereoselective cyclizations to produce cycloalkanols. nih.govacs.org This reactivity is notable for its operational simplicity and the ability to proceed under transition-metal-free conditions. organic-chemistry.org Computational studies have been crucial in elucidating the reaction pathways, confirming, for example, that certain cascade reactions proceed via a radical-radical cross-coupling mechanism. rsc.org

Formyl Radical Intermediates in Functionalization Reactions

While the direct generation of a formyl radical from this compound itself is not a commonly reported transformation, the aldehyde functional group can be a precursor to species that participate in radical reactions. The installation of aldehydes through radical formylation is a significant synthetic strategy. nih.gov One of the primary challenges in this area has been the efficient generation of formyl radicals for use in organic synthesis. nih.gov

Recent advancements have demonstrated the generation of formyl radicals from α-chloro N-methoxyphthalimides, which can then undergo hydroformylation with alkenes under mild photoredox conditions. nih.gov This process is characterized by its high chemoselectivity and regioselectivity. nih.gov Although not directly involving this compound as a starting material, this illustrates a potential pathway where a derivative of the aldehyde could be envisioned to participate in radical functionalization.

The formyl group in pyridine aldehydes can also influence radical reactions on the pyridine ring. The presence of an aldehyde, an electron-withdrawing group, generally directs radical attack to the positions ortho and para to it. However, in the case of 4-Methoxynicotinaldehyde, the directing effects of the methoxy group and the pyridinium nitrogen must also be considered.

| Radical Precursor Type | Reaction Conditions | Potential Application | Reference |

| α-chloro N-methoxyphthalimides | Photoredox catalysis | Alkene hydroformylation | nih.gov |

| Organoboranes | Neutral, oxidant-free | Alkylation of pyridinium salts | nih.govchemrxiv.org |

Regioselectivity in Radical Additions to Pyridinium Salts

The pyridinium moiety in this compound makes it an excellent substrate for radical addition reactions. N-alkoxypyridinium salts, in general, are highly reactive towards radical species. nih.govchemrxiv.orgresearchgate.netrsc.org The regioselectivity of these additions is a crucial aspect, determining the structure of the resulting dihydropyridine derivatives.

In the case of a pyridinium salt derived from 4-Methoxynicotinaldehyde, the incoming radical will preferentially add to the positions ortho or para to the nitrogen atom, which are the C2, C4, and C6 positions. The electronic nature of the substituents on the ring plays a significant role in directing the attack. The 4-methoxy group is an electron-donating group, which would tend to direct incoming electrophilic radicals away from the C4 position. Conversely, the electron-withdrawing aldehyde group at the C3 position would deactivate the C2 and C4 positions towards nucleophilic radical attack to some extent.

Studies on the radical alkylation of N-methoxypyridinium salts have shown that the addition of a primary alkyl radical is remarkably fast. nih.govchemrxiv.orgrsc.org The regioselectivity is influenced by both steric and electronic factors. For a 4-substituted pyridinium salt, the radical addition generally occurs at the C2 and C6 positions. In the case of this compound, the presence of the aldehyde at C3 would likely introduce some steric hindrance at the C2 position, potentially favoring addition at the C6 position.

| Position on Pyridine Ring | Electronic Influence of Substituents | Predicted Radical Addition Preference |

| C2 | Electron-withdrawing aldehyde at C3, ortho to N | Moderately favored |

| C4 | Electron-donating methoxy group, para to N | Disfavored |

| C6 | Ortho to N | Highly favored |

Intramolecular Cyclization and Ring-Opening Equilibria

The bifunctional nature of this compound, possessing both an aldehyde and a substituted pyridine ring, allows for the possibility of intramolecular cyclization reactions to form fused heterocyclic systems. Such cyclizations are valuable in the synthesis of complex nitrogen-containing molecules. nih.gov

While specific examples of intramolecular cyclization starting directly from this compound are not extensively documented in readily available literature, analogous systems provide insight into potential transformations. For instance, pyridinium salts with appropriate tethered nucleophiles can undergo intramolecular cyclization. A hypothetical derivative of 4-Methoxynicotinaldehyde, where the aldehyde is converted to a functionality capable of acting as an internal nucleophile, could lead to the formation of a bicyclic product.

Furthermore, intramolecular radical cyclization is a powerful tool in organic synthesis. youtube.com If a radical were to be generated on a side chain attached to the pyridine ring, it could potentially add to one of the double bonds of the aromatic system, leading to a fused ring structure. The regioselectivity of such a cyclization would be governed by the stability of the resulting radical and the geometric constraints of the transition state.

Ring-opening equilibria are less likely for the aromatic pyridine ring itself under typical conditions. However, if a fused ring were to be formed via cyclization, subsequent ring-opening reactions could occur depending on the stability of the bicyclic system and the reaction conditions.

Functional Group Interconversions and Derivatization Strategies

The aldehyde and potential halogen substituents on the pyridine ring of this compound derivatives offer multiple avenues for functional group interconversions and further derivatization, enabling the synthesis of a wide range of compounds with tailored properties.

Derivatization for Enhanced Reactivity or Specific Applications

The aldehyde group of this compound is a versatile handle for a variety of derivatization reactions. These transformations can be employed to enhance the reactivity of the molecule or to introduce new functionalities for specific applications, such as in the development of biologically active compounds. researchgate.net

One common derivatization is the conversion of the aldehyde to an imine or a Schiff base through reaction with a primary amine. wikipedia.org This reaction is often reversible and can be used to introduce a wide range of substituents. The resulting iminopyridine can act as a ligand for metal complexes. wikipedia.org

The aldehyde can also be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important classes of compounds. Furthermore, condensation reactions with active methylene compounds, such as in the Knoevenagel condensation, can be used to extend the carbon chain and introduce new functional groups. For example, nicotinaldehydes have been condensed with hippuric acid to form azlactones, which exhibit various biological activities.

For analytical purposes, the aldehyde can be derivatized with reagents like O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) (PFBHA) or dansylhydrazine to form stable derivatives that can be easily detected by techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence detection. nih.govnih.gov

| Derivatization Reaction | Reagent(s) | Product Type | Potential Application |

| Imine Formation | Primary Amine (R-NH2) | Schiff Base | Ligand Synthesis |

| Oxidation | e.g., KMnO4, CrO3 | Carboxylic Acid | Synthesis of Nicotinic Acid Derivatives |

| Reduction | e.g., NaBH4, H2/Pd | Alcohol | Synthesis of Pyridylmethanols |

| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Compound | Synthesis of Biologically Active Molecules |

| Analytical Derivatization | PFBHA, Dansylhydrazine | Oxime, Hydrazone | Trace Analysis |

Applications in Advanced Organic Synthesis

As a Building Block for Complex Organic Molecules

The inherent reactivity of the aldehyde functional group, coupled with the electronic properties of the methoxy-substituted pyridine (B92270) core, positions 4-Methoxynicotinaldehyde (B45364) hydrochloride as a pivotal starting material for the elaboration of more complex molecular architectures.

Synthesis of Substituted Pyridine Derivatives and Heterocycles

The pyridine moiety is a ubiquitous structural motif found in a vast number of biologically active compounds and functional materials. jst.go.jpresearchgate.net 4-Methoxynicotinaldehyde hydrochloride provides a direct and efficient entry point for the synthesis of highly functionalized pyridine derivatives. The aldehyde group can readily participate in a variety of classical and modern organic transformations, including condensations, cycloadditions, and multicomponent reactions, to afford a diverse range of substituted pyridines. nih.govmdpi.com For instance, the Hantzsch pyridine synthesis, a well-established method, involves the condensation of an aldehyde with β-ketoesters and ammonia (B1221849) or an ammonia source to construct the dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine. mdpi.com While direct examples using this compound are not extensively documented in readily available literature, its structural similarity to other aldehydes used in such reactions suggests its potential applicability.

Furthermore, the development of modern synthetic methodologies, such as metal-catalyzed cross-coupling reactions and C-H functionalization, has expanded the toolbox for modifying the pyridine ring. nih.govresearchgate.net These advanced techniques could potentially be applied to derivatives of this compound to introduce further structural diversity.

Precursor to Quinoline (B57606) and Isoxazole (B147169) Frameworks

The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science. This compound can, in principle, serve as a precursor to more complex heterocyclic frameworks like quinolines and isoxazoles.

Quinoline Synthesis: Numerous synthetic strategies exist for the preparation of the quinoline ring system, a core structure in many alkaloids and pharmaceuticals. iipseries.orgorganic-chemistry.org Reactions such as the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, are fundamental in this area. organic-chemistry.org While not a direct precursor in the classical Friedländer approach, derivatives of this compound could potentially be elaborated into suitable intermediates for quinoline synthesis.

Isoxazole Synthesis: Isoxazoles are another important class of five-membered heterocycles with a broad spectrum of biological activities. nih.govmdpi.com The synthesis of isoxazoles often involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or the condensation of a β-dicarbonyl compound with hydroxylamine (B1172632). researchgate.netnih.gov The aldehyde functionality of this compound could be transformed into a suitable group, such as an alkyne or a β-dicarbonyl moiety, to facilitate its incorporation into an isoxazole ring.

Integration into Piperazine-Containing Scaffolds

The piperazine (B1678402) ring is considered a "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas. nih.govrsc.org Its ability to impact physicochemical properties and act as a linker between different pharmacophoric groups makes it a highly desirable structural motif. iipseries.orgnih.gov

Reductive amination is a powerful and widely used method for the N-alkylation of piperazines. nih.gov In this context, this compound can be directly employed in reductive amination reactions with piperazine or its derivatives. The reaction, typically carried out in the presence of a reducing agent such as sodium triacetoxyborohydride, would lead to the formation of a new carbon-nitrogen bond, thereby integrating the 4-methoxypyridinylmethyl group onto the piperazine nitrogen. This strategy allows for the straightforward synthesis of novel piperazine-containing scaffolds with potential applications in drug discovery.

| Reactants | Reaction Type | Product Scaffold | Potential Significance |

| 4-Methoxynicotinaldehyde HCl, Piperazine | Reductive Amination | 1-(4-Methoxypyridin-3-yl)methylpiperazine | Introduction of a substituted pyridine moiety to a privileged scaffold. |

| 4-Methoxynicotinaldehyde HCl, Substituted Piperazine | Reductive Amination | N-Substituted-N'-(4-methoxypyridin-3-yl)methylpiperazine | Generation of diverse piperazine derivatives for structure-activity relationship studies. |

Construction of Advanced Chemical Scaffolds for Research

The term "building block" in chemistry refers to relatively simple molecules that can be assembled into more complex structures. nih.govwikipedia.org this compound, with its combination of a functionalized aromatic ring and a reactive aldehyde group, fits this description perfectly. It serves as a foundational element for the construction of advanced chemical scaffolds intended for a variety of research purposes.

The aldehyde group can undergo a wide range of chemical transformations, allowing for its elaboration into diverse functional groups and ring systems. This versatility enables chemists to design and synthesize novel molecular architectures with tailored properties. For example, the aldehyde can be a starting point for the synthesis of polymers, macrocycles, or dendrimers containing the 4-methoxypyridine (B45360) unit. The development of multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, further enhances the utility of building blocks like this compound in rapidly generating molecular diversity. nih.gov

Role in Target-Oriented Synthesis

In target-oriented synthesis, the goal is to prepare a specific molecule, often a natural product or a designed compound with a predicted biological activity. The strategic use of well-chosen building blocks is crucial for the efficiency and success of such synthetic endeavors.

Strategic Use in the Synthesis of Potential Research Probes

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme, to study its function. The design and synthesis of effective research probes require careful consideration of the molecule's structure to ensure potency, selectivity, and appropriate physicochemical properties.

This compound can be strategically employed in the synthesis of potential research probes. The 4-methoxypyridine moiety can serve as a key recognition element for a biological target or as a scaffold to which other pharmacophoric groups are attached. The aldehyde functionality provides a convenient handle for conjugating the molecule to other chemical entities, such as fluorescent dyes, affinity tags, or photoaffinity labels, which are often used in chemical biology to visualize and identify the targets of the probe. While specific examples are not widely reported, the inherent features of this compound make it a logical and valuable starting point for the rational design and synthesis of novel research probes.

Precursor for Functional Molecules in Chemical Biology Research

In the realm of chemical biology, this compound provides a robust platform for the synthesis of molecules designed to interact with biological systems. Its derivatives are instrumental in studying metal coordination in biological contexts and in investigating the mechanisms of enzyme inhibition and receptor modulation.

The pyridine nitrogen atom in this compound and its derivatives offers a prime site for coordination with metal ions. This property is exploited in the synthesis of ligands for creating metal complexes with specific geometries and electronic properties. These metal complexes are valuable tools in various research areas, including the study of metalloenzymes, the development of metal-based therapeutics, and the construction of functional materials. The aldehyde group can be readily modified to introduce additional coordinating moieties, allowing for the synthesis of polydentate ligands that can form stable and well-defined complexes with a range of metal ions.

This compound has proven to be a valuable starting material for the synthesis of molecules that can modulate the activity of biological targets such as enzymes and receptors.

A notable example is its use in the synthesis of small-molecule inhibitors of the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) interaction, a critical pathway in cancer immunotherapy. In a study, 4-methoxynicotinaldehyde was utilized as a key building block to construct bis-aldehyde intermediates. nii.ac.jp These intermediates were then reacted with D-Serine through reductive amination to yield compounds that could disrupt the PD-1/PD-L1 interaction. nii.ac.jp

Furthermore, the precursor 4-methoxypyridine-3-carbaldehyde is employed in the Hemetsberger–Knittel synthesis to produce 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylates. thieme-connect.de These resulting compounds are important starting materials for the total synthesis of variolin alkaloids and their analogues, which are known for their diverse biological activities, including potential as cytotoxic agents. thieme-connect.de

The versatility of this compound is also demonstrated in its use to create derivatives for various therapeutic targets. For instance, its chloro-derivative, 2-chloro-4-methoxypyridine-3-carbaldehyde, is a reactant in the synthesis of compounds with potential applications as dopamine (B1211576) D1 ligands. google.com

Computational and Theoretical Investigations

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are cornerstones of modern chemical research, offering a detailed picture of a molecule's geometric and electronic properties. These methods are instrumental in elucidating the fundamental characteristics of 4-Methoxynicotinaldehyde (B45364) hydrochloride.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies are crucial for determining the most stable conformations of 4-Methoxynicotinaldehyde hydrochloride. By calculating the total energy of various possible conformers, researchers can identify the lowest energy, and thus most abundant, geometric arrangement of the atoms. nih.gov These calculations typically involve geometry optimization using standard basis sets like B3LYP/6-311+G**, which has been successfully applied to similar methoxy-substituted aromatic compounds. nih.gov

The primary conformational flexibility in this compound arises from the orientation of the methoxy (B1213986) and aldehyde groups relative to the pyridine (B92270) ring. DFT calculations can predict the key dihedral angles that define the spatial arrangement of these functional groups. For instance, the planarity or non-planarity of the molecule, dictated by the torsion angle of the aldehyde group, significantly influences its electronic properties and reactivity.

Below is a hypothetical data table of optimized geometric parameters for the most stable conformer of 4-Methoxynicotinaldehyde, as would be predicted by DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (ring) | 1.39 - 1.41 Å |

| C-N (ring) | 1.33 - 1.35 Å | |

| C-O (methoxy) | 1.36 Å | |

| O-CH3 (methoxy) | 1.43 Å | |

| C-C (aldehyde) | 1.48 Å | |

| C=O (aldehyde) | 1.22 Å | |

| Bond Angle | C-N-C (ring) | 117° - 119° |

| C-C-O (methoxy) | 120° | |

| C-C-C (aldehyde) | 121° | |

| Dihedral Angle | C(ring)-C(ring)-C(ald)-O(ald) | ~180° (planar) or ~0° (planar) |

| C(ring)-O(methoxy)-C(methyl)-H | ~180° (anti-periplanar) |

Note: This data is illustrative and based on typical values for similar molecular structures. Actual values would be derived from specific DFT calculations for this compound.

Quantum chemical calculations are employed to determine the electronic properties of this compound, which are fundamental to its reactivity and spectroscopic behavior. epstem.net Methods such as DFT are used to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive.

Other calculated electronic properties include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface and indicates regions susceptible to electrophilic or nucleophilic attack. epstem.net Mulliken atomic charges provide a quantitative measure of the partial charge on each atom, further clarifying the electronic landscape of the molecule. epstem.net

The following table presents hypothetical electronic properties for this compound, as would be determined by quantum chemical calculations.

| Electronic Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~3.5 D | Measures overall polarity |

| Molecular Electrostatic Potential | Negative potential around N and O atoms | Indicates sites for electrophilic attack |

Note: This data is illustrative and based on typical values for similar molecular structures. Actual values would be derived from specific quantum chemical calculations for this compound.

Reaction Mechanism Prediction and Validation

Computational chemistry plays a vital role in predicting and understanding the mechanisms of chemical reactions. For this compound, this involves mapping out the energetic landscape of its synthetic pathways and other potential reactions.

Theoretical calculations can elucidate the step-by-step pathway of a chemical reaction, identifying intermediate structures and, crucially, the transition states that connect them. aps.org By modeling the reaction of interest, such as the synthesis of this compound or its subsequent reactions, computational chemists can visualize the geometric changes that occur and calculate the energy barriers associated with each step.

For example, in a synthetic step, the calculation would start with the optimized geometries of the reactants, proceed to locate the transition state for the reaction, and finally determine the structure of the product. The nature of the transition state is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Beyond identifying the reaction pathway, computational methods provide quantitative thermodynamic and kinetic data for each synthetic step. aps.org Thermodynamic analysis involves calculating the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for the reaction, which determines whether the reaction is energetically favorable.

Kinetic analysis focuses on the activation energy (Ea), which is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. These calculations are invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve yield and efficiency. nih.gov

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies aim to connect the molecular structure of a compound to its chemical reactivity. For this compound, computational approaches can systematically modify its structure—for instance, by changing the position of the methoxy group or replacing it with other substituents—and then calculate the resulting changes in electronic properties and reactivity descriptors.

By analyzing trends in properties like the HOMO-LUMO gap, atomic charges, and MEP across a series of related molecules, researchers can develop predictive models for reactivity. nih.gov This understanding is crucial for designing new molecules with desired chemical properties, for example, by fine-tuning the electronic nature of the pyridine ring to enhance or suppress a particular reaction. These computational studies provide a rational basis for the design of new derivatives with tailored reactivity profiles.

Theoretical Insights into Substituent Effects on Pyridine Reactivity

The reactivity of the pyridine ring in 4-Methoxynicotinaldehyde is modulated by the electronic interplay of the methoxy and formyl (aldehyde) groups. The methoxy group (-OCH3) at the 4-position and the aldehyde group (-CHO) at the 3-position exert distinct and somewhat opposing electronic effects on the pyridine nucleus.

The methoxy group is a strong π-electron-donating group due to the resonance effect of the oxygen lone pair, which increases the electron density on the pyridine ring. This effect is most pronounced at the ortho and para positions relative to the substituent. Conversely, the aldehyde group is a strong electron-withdrawing group, both through resonance and inductive effects, which decreases the electron density on the ring. The net effect of these substituents on the electron distribution and, consequently, the reactivity of the pyridine ring is a complex interplay of these competing influences.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in quantifying these substituent effects. researchgate.net Methods such as Natural Bond Orbital (NBO) analysis can be used to calculate the charge distribution on each atom of the molecule, providing a clear picture of the electronic landscape. For instance, the nitrogen atom of the pyridine ring is a site of particular interest, as its basicity and nucleophilicity are directly influenced by the electron density. The methoxy group tends to increase the electron density on the nitrogen, thereby enhancing its basicity, while the aldehyde group has the opposite effect.

A key aspect of computational analysis is the ability to model how these electronic properties influence specific types of reactions. For example, in electrophilic aromatic substitution, the increased electron density from the methoxy group would activate the ring, while the aldehyde group would deactivate it. Conversely, in nucleophilic aromatic substitution, the aldehyde group would facilitate attack by a nucleophile.

The following table illustrates the general electronic effects of methoxy and aldehyde substituents on a pyridine ring, which can be computationally modeled:

| Substituent | Position | Electronic Effect | Impact on Pyridine Ring Reactivity |

| Methoxy (-OCH3) | 4 | Strong π-donating, weak σ-withdrawing | Increases electron density, enhances basicity, activates towards electrophilic attack |

| Aldehyde (-CHO) | 3 | Strong π-withdrawing, strong σ-withdrawing | Decreases electron density, reduces basicity, deactivates towards electrophilic attack, activates towards nucleophilic attack |

Modeling of Intermediate Stability and Selectivity

Computational modeling is a powerful technique for investigating the stability of reaction intermediates and predicting the selectivity of chemical reactions involving this compound. By calculating the energies of potential intermediates and transition states, chemists can gain a detailed understanding of reaction pathways and predict which products are most likely to form.

Similarly, in reactions where the pyridine nitrogen acts as a nucleophile or a base, the stability of the resulting pyridinium (B92312) species can be modeled. The protonation of the nitrogen is a key step in many reactions, and understanding the pKa of the conjugate acid is crucial. Computational methods can predict pKa values with reasonable accuracy, taking into account the electronic influence of the substituents.

Transition state theory, a cornerstone of computational reaction modeling, allows for the calculation of activation energies for different reaction pathways. acs.org This is particularly valuable for understanding and predicting regioselectivity and stereoselectivity. For instance, if a reaction can proceed through multiple competing pathways, the calculated activation barriers can reveal the most favorable route.

A hypothetical example of modeling reaction selectivity is the reduction of the aldehyde group in 4-Methoxynicotinaldehyde. Computational models could be used to compare the energy profiles of different reducing agents and predict which one would be most effective and selective for the aldehyde reduction without affecting other parts of the molecule.

The following table outlines the types of computational models used to investigate intermediate stability and selectivity:

| Computational Model | Application | Information Gained |

| Density Functional Theory (DFT) | Geometry optimization, energy calculations | Stable structures of reactants, intermediates, and products; reaction energies |

| Transition State Search Algorithms | Locating transition state structures | Activation energies, understanding of reaction barriers |

| Solvation Models (e.g., PCM, SMD) | Simulating reactions in solution | More accurate energies and properties in a specific solvent environment |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules over time | Insights into conformational changes and reaction dynamics |

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structural Elucidation in Synthetic Pathways

Spectroscopic techniques are indispensable for elucidating the molecular architecture of newly synthesized compounds like 4-Methoxynicotinaldehyde (B45364) hydrochloride. Each method probes different aspects of the molecule's physical and chemical properties, collectively providing a detailed structural portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. hmdb.ca By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For 4-Methoxynicotinaldehyde hydrochloride, ¹H NMR spectroscopy would be used to confirm the presence and arrangement of all hydrogen atoms. The spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons on the pyridine (B92270) ring, and the protons of the methoxy (B1213986) group. The chemical shift (δ) of the aldehydic proton would likely appear significantly downfield, typically in the range of 9.5-10.5 ppm, due to the electron-withdrawing nature of the carbonyl group. The protons on the pyridine ring would exhibit characteristic shifts and coupling patterns (doublets or singlets depending on their position), and the methoxy group protons would appear as a sharp singlet, typically around 3.8-4.0 ppm. Protonation of the pyridine nitrogen to form the hydrochloride salt would cause a general downfield shift of the ring protons compared to the free base.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. rsc.org Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the aldehyde is the most deshielded, appearing far downfield (typically 190-200 ppm). The carbons of the pyridine ring would resonate in the aromatic region (120-160 ppm), with the carbon attached to the methoxy group showing a significant upfield shift compared to the others. The methoxy carbon itself would appear further upfield, generally in the 55-60 ppm range.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, confirming the substitution pattern on the pyridine ring and definitively assigning all signals. nih.gov Furthermore, the integration of ¹H NMR signals allows for the quantification of protons, which serves as a powerful tool for assessing the purity of the synthetic batch.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| Aldehyde Proton (-CHO) | ¹H NMR | 9.5 - 10.5 | Highly deshielded due to the electron-withdrawing carbonyl group. |

| Pyridine Ring Protons | ¹H NMR | 7.5 - 9.0 | Aromatic region; shifts are influenced by the substituents and nitrogen heteroatom. Protonation causes a downfield shift. |

| Methoxy Protons (-OCH₃) | ¹H NMR | 3.8 - 4.0 | Typical region for methoxy groups attached to an aromatic ring. |

| Aldehyde Carbon (-CHO) | ¹³C NMR | 190 - 200 | Characteristic downfield shift for an aldehyde carbonyl carbon. |

| Pyridine Ring Carbons | ¹³C NMR | 120 - 160 | Aromatic region; specific shifts depend on the position relative to substituents and the nitrogen atom. |

| Methoxy Carbon (-OCH₃) | ¹³C NMR | 55 - 60 | Typical chemical shift for an sp³-hybridized carbon bonded to an oxygen atom. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. chegg.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. By measuring the absorption of IR radiation, a spectrum is generated with characteristic peaks corresponding to different functional groups.

For this compound, the IR spectrum would provide clear evidence for its key structural features. A strong, sharp absorption band between 1685 and 1710 cm⁻¹ is a definitive indicator of the C=O (carbonyl) stretch of the aldehyde group. nist.govchemicalbook.com The presence of the aromatic pyridine ring would be confirmed by C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. The methoxy group would exhibit a characteristic C-O stretching band, typically found in the 1200-1250 cm⁻¹ range. chegg.com Additionally, the hydrochloride salt form would likely show a broad absorption in the 2400-3000 cm⁻¹ region, corresponding to the N⁺-H stretch of the protonated pyridine ring.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1685 - 1710 |

| Aldehyde (C-H) | Stretch | 2720 - 2820 (often two weak bands) |

| Aromatic Ring (C=C, C=N) | Stretch | 1400 - 1600 |

| Aromatic (C-H) | Stretch | 3010 - 3100 |

| Methoxy (C-O) | Stretch | 1200 - 1250 |

| Pyridinium (B92312) (N⁺-H) | Stretch | 2400 - 3000 (broad) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

For this compound, the molecular weight of the free base (C₇H₇NO₂) is 137.14 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the compound would likely be detected as the protonated molecule [M+H]⁺, where M is the free base, giving a molecular ion peak at an m/z of approximately 138.1. The molecular weight of the hydrochloride salt is 173.60 g/mol . fluorochem.co.uk

Table 3: Predicted Mass Spectrometry Data for 4-Methoxynicotinaldehyde

| Ion | Predicted m/z | Identity |

|---|---|---|

| [M+H]⁺ | 138.1 | Molecular Ion (protonated free base) |

| [M-CH₃]⁺ | 122.1 | Fragment ion (loss of a methyl radical) |

| [M-CO]⁺ | 110.1 | Fragment ion (loss of carbon monoxide) |

| [M-CHO]⁺ | 109.1 | Fragment ion (loss of formyl radical) |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. nist.gov The resulting spectrum is useful for characterizing compounds containing chromophores, such as aromatic rings and carbonyl groups.

The structure of 4-Methoxynicotinaldehyde contains a conjugated system involving the pyridine ring and the aldehyde group, which gives rise to characteristic UV absorptions. Two main types of electronic transitions are expected: a π → π* transition and an n → π* transition. fluorochem.co.uk The π → π* transition, involving the delocalized electrons of the aromatic ring and carbonyl double bond, is typically strong and occurs at a shorter wavelength (higher energy). The n → π* transition involves the non-bonding electrons on the aldehyde oxygen and is weaker, occurring at a longer wavelength (lower energy). For similar aromatic aldehydes, π → π* transitions are often observed in the 250-300 nm range, while the weaker n → π* transition may appear above 300 nm. nist.gov

The formation of the hydrochloride salt can influence the UV-Vis spectrum. Protonation of the pyridine nitrogen can alter the electronic properties of the ring, potentially causing a shift in the absorption maxima (a bathochromic or hypsochromic shift). This sensitivity to pH makes UV-Vis spectroscopy a useful tool for studying the protonation state of the molecule.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nist.gov By diffracting a beam of X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms in the crystal lattice can be determined.

If a suitable single crystal of this compound could be obtained, X-ray crystallography would provide unambiguous confirmation of its molecular structure. researchgate.netnih.gov It would reveal the exact bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it would elucidate the conformation of the molecule in the solid state, including the orientation of the methoxy and aldehyde groups relative to the pyridine ring. Crucially, this technique would also show how the chloride counter-ion is positioned relative to the protonated pyridine ring and how the molecules are packed together in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonding.

Chromatographic and Purity Assessment Methodologies for Synthetic Batches

Assessing the purity of a synthetic compound is critical for ensuring the reliability of experimental results. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

A typical method for assessing the purity of this compound would involve reversed-phase HPLC (RP-HPLC). In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For a polar, ionizable compound like this compound, a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol) with an acidic modifier (like formic acid or trifluoroacetic acid) would be appropriate. The acidic modifier ensures that the pyridine nitrogen is consistently protonated, leading to sharp, symmetrical peaks.